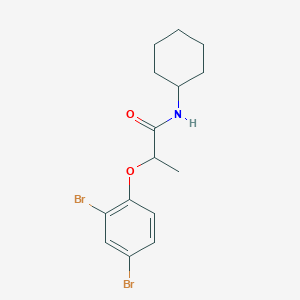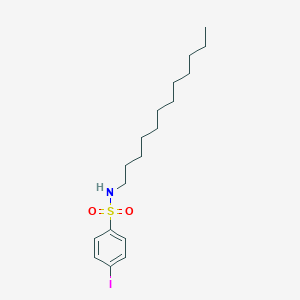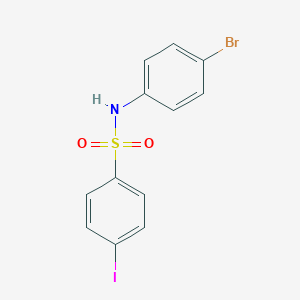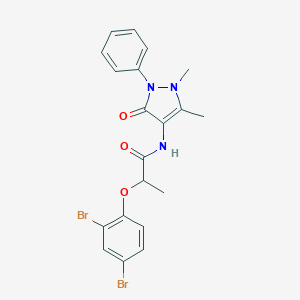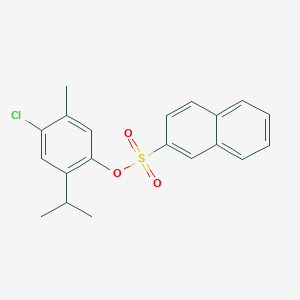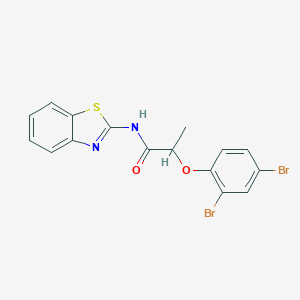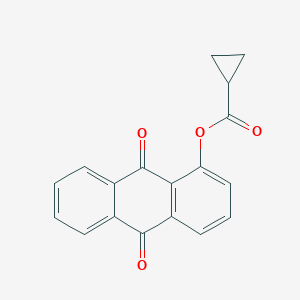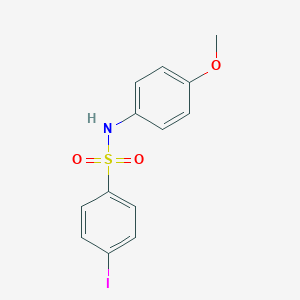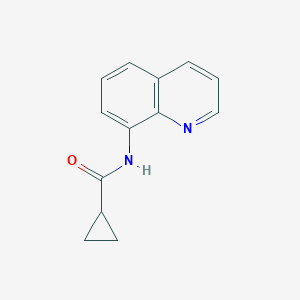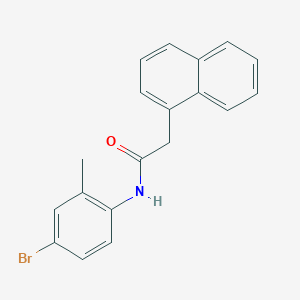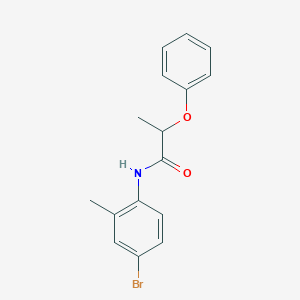![molecular formula C14H16N2OS B291174 N-(4-methylbenzo[d]thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B291174.png)
N-(4-methylbenzo[d]thiazol-2-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylbenzo[d]thiazol-2-yl)cyclopentanecarboxamide, also known as MBT-CPCA, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)cyclopentanecarboxamide is not fully understood, but it is believed to involve the modulation of certain signaling pathways in the brain. Specifically, the compound has been shown to bind to and activate the dopamine D1 receptor, which is involved in the regulation of various cognitive and motor functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methylbenzo[d]thiazol-2-yl)cyclopentanecarboxamide are still being studied, but early research suggests that the compound may have a range of effects on the brain and body. For example, it has been shown to increase dopamine release in certain brain regions, which could have implications for the treatment of Parkinson's disease. Additionally, it has been shown to improve cognitive function in animal models, which suggests potential applications in the treatment of cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methylbenzo[d]thiazol-2-yl)cyclopentanecarboxamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been shown to have high affinity for the dopamine D1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using N-(4-methylbenzo[d]thiazol-2-yl)cyclopentanecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving the compound.
Zukünftige Richtungen
There are several future directions for research involving N-(4-methylbenzo[d]thiazol-2-yl)cyclopentanecarboxamide. One area of interest is the compound's potential applications in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on various signaling pathways in the brain. Finally, there is potential for the development of new compounds based on N-(4-methylbenzo[d]thiazol-2-yl)cyclopentanecarboxamide that could have improved therapeutic efficacy and reduced side effects.
Synthesemethoden
N-(4-methylbenzo[d]thiazol-2-yl)cyclopentanecarboxamide can be synthesized using a multistep process that involves the reaction of 4-methylbenzo[d]thiazole with cyclopentanecarboxylic acid. The resulting compound is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4-methylbenzo[d]thiazol-2-yl)cyclopentanecarboxamide has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the activity of certain receptors in the brain, such as the dopamine D1 receptor. This modulation has been shown to have potential applications in the treatment of various neurological disorders, such as Parkinson's disease and schizophrenia.
Eigenschaften
Molekularformel |
C14H16N2OS |
|---|---|
Molekulargewicht |
260.36 g/mol |
IUPAC-Name |
N-(4-methyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C14H16N2OS/c1-9-5-4-8-11-12(9)15-14(18-11)16-13(17)10-6-2-3-7-10/h4-5,8,10H,2-3,6-7H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
FJIYYCDYVZJCKL-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCCC3 |
Kanonische SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



